Dimethylditetradecylammonium chloride
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Contexts
Quaternary Ammonium Compounds (QACs) are a diverse class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.comnih.gov This cationic nature is independent of the pH of their solution. wikipedia.org Their structure is inherently amphiphilic, meaning they possess both a hydrophilic (the cationic nitrogen head) and a hydrophobic (the organic, often alkyl, tails) part. mdpi.com
This dual nature allows QACs to exhibit a wide range of functions, making them valuable in numerous scientific and industrial applications. They are widely recognized as antimicrobials, surfactants, preservatives, and antistatic agents. nih.gov The length and number of the alkyl chains attached to the nitrogen atom significantly influence the compound's function, performance, and physical properties. mdpi.comnih.gov In scientific research, QACs are utilized as disinfectants, biocides, and as phase transfer catalysts, which facilitate reactions between substances in immiscible phases. evitachem.commdpi.com Their ability to interact with and disrupt cell membranes is a key mechanism behind their antimicrobial activity and is a subject of extensive study. evitachem.comclinicalservicesjournal.com
Positional Significance of Dimethylditetradecylammonium Chloride within Chemical and Biological Sciences
This compound, also known as dimethyldimyristylammonium (B1205861) chloride, is distinguished within the QAC family by its symmetrical structure featuring two long C14 alkyl chains. evitachem.comnih.gov This specific configuration confers a strong surfactant capability, making it highly effective at reducing surface tension and stabilizing emulsions. evitachem.com Its molecular structure is central to its significance in several key research areas.
In the field of materials science and nanotechnology, it is employed as a stabilizing agent in the formulation of nanoparticles and liposomes. evitachem.com Its surfactant properties are crucial for preventing the aggregation of these particles, which is essential for applications in areas like drug delivery systems.
In biological sciences, the compound is of particular interest for studies related to membrane biology. The positively charged head and long hydrophobic tails of this compound allow it to interact with and integrate into the lipid bilayers of cell membranes. evitachem.com This interaction can lead to membrane disruption, a mechanism that underpins its antimicrobial properties and makes it a model compound for studying the effects of cationic surfactants on biological membranes. evitachem.com
Furthermore, in organic chemistry, it serves as an effective phase transfer catalyst, enhancing reaction rates in heterogeneous systems involving organic and aqueous phases. evitachem.com The synthesis of this compound is well-documented and typically achieved through the quaternization of dimethyltetradecylamine with an alkyl halide, a standard method for producing high-purity QACs for laboratory and industrial use. evitachem.com
| Property | Value |
| IUPAC Name | dimethyl-di(tetradecyl)azanium;chloride |
| Molecular Formula | C₃₀H₆₄ClN |
| Molecular Weight | 474.3 g/mol |
| CAS Number | 10108-91-5 |
| Appearance | Colorless to pale yellow liquid |
| Density | Approximately 0.84 g/cm³ at 20°C |
| Solubility | Slightly soluble in water; more soluble in organic solvents |
This interactive table summarizes key properties of this compound. Data sourced from evitachem.comnih.gov.
Historical Trajectories and Emerging Research Directions for this compound
The scientific exploration of QACs began in the early 20th century, with their antimicrobial properties being reported as early as 1916 and gaining significant traction in medical practice by the 1930s. mdpi.comenvironex.net.au While specific historical milestones for this compound are embedded within the broader development of dialkyl QACs, its synthesis through established quaternization reactions has made it a readily accessible compound for decades of research. evitachem.com
Historically, research focused on leveraging its potent surfactant and antimicrobial characteristics. However, contemporary and emerging research is exploring more nuanced and advanced applications.
Emerging Research Directions Include:
Advanced Drug Delivery Systems: The use of this compound to stabilize complex nanoparticle and liposome (B1194612) formulations is a key area of ongoing research. evitachem.com Scientists are investigating how to precisely control the surface properties of these nanocarriers for targeted drug delivery.
Biomembrane Modeling: Due to its defined structure, the compound serves as a tool in biophysical studies to understand the fundamental interactions between cationic surfactants and lipid bilayers. This research provides insight into membrane protein function and the mechanisms of membrane disruption. evitachem.com
Novel Antimicrobial Strategies: While its general antimicrobial properties are known, new research is investigating its efficacy against specific and resistant microbial strains. The rise in antimicrobial resistance has spurred renewed interest in the mechanisms and potential synergistic effects of established biocides like QACs. nih.govnih.gov
Phase Transfer Catalysis: The development of more efficient and environmentally friendly chemical syntheses is a major goal in modern chemistry. Research continues to optimize the use of this compound as a phase transfer catalyst to improve reaction yields and reduce the need for harsh solvents. evitachem.com
The trajectory of research on this compound is moving from broad application to specialized use, driven by advances in nanotechnology, biophysics, and the persistent challenge of microbial resistance.
Structure
2D Structure
Properties
IUPAC Name |
dimethyl-di(tetradecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHCURRBLAGFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051463 | |
| Record name | Dimethylditetradecylammonium chloride | |
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Molecular Weight |
474.3 g/mol | |
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CAS No. |
10108-91-5, 68391-05-9 | |
| Record name | Dimethylditetradecylammonium chloride | |
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| Record name | Dimethyldimyristylammonium chloride | |
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| Record name | Ammonium, chloride | |
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| Record name | Dimethylditetradecylammonium chloride | |
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| Record name | DIMYRISTYLDIMONIUM CHLORIDE | |
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Advanced Synthetic Strategies and Characterization Methodologies for Dimethylditetradecylammonium Chloride
Controlled Synthesis of Dimethylditetradecylammonium Chloride and Analogues
The synthesis of this compound is primarily achieved through the quaternization of a tertiary amine. This process involves the alkylation of N,N-dimethyltetradecan-1-amine with an appropriate alkylating agent, such as a C14 alkyl halide. evitachem.comgoogle.com The control over this synthesis is critical for achieving high purity and yield, and for creating structurally related analogues.
Elucidation of Reaction Mechanisms in Quaternization Processes
The fundamental reaction for synthesizing this compound is the quaternization of a tertiary amine, a classic example of a nucleophilic substitution reaction. tsijournals.com The synthesis typically involves reacting N,N-dimethyltetradecan-1-amine (a tertiary amine) with a tetradecyl halide (an alkyl halide).
The mechanism is best described as a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the tertiary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the alkyl halide, which is bonded to a halogen (e.g., chlorine, bromine). This attack forces the departure of the halide ion as a leaving group, resulting in the formation of a new carbon-nitrogen bond. The product is a quaternary ammonium (B1175870) cation, with the displaced halide ion serving as the counter-ion.
This process creates a permanently cationic nitrogen center bonded to four alkyl groups—two methyl groups and two tetradecyl groups. mdpi.com
Optimization of Synthetic Pathways for Enhanced Purity and Yield
Achieving high purity and yield in the synthesis of this compound and other QACs is a significant objective. patsnap.comnih.gov Optimization strategies focus on controlling reaction parameters such as temperature, solvent, catalysts, and reactant ratios.
Reaction Conditions:
Temperature: The reaction is often conducted at elevated temperatures, typically between 75°C and 95°C, under reflux conditions to ensure a sufficient reaction rate and complete conversion. evitachem.comgoogle.com
Solvent: Polar solvents like ethanol (B145695) or isopropanol (B130326) are commonly used as the reaction medium. evitachem.comgoogle.com In some cases, solvent-free, high-temperature methods using reagents like dimethyl sulfate (B86663) have been developed for quaternization. google.com
Catalysis: Basic catalysts, such as sodium hydroxide (B78521) or sodium carbonate, are frequently employed to facilitate the reaction and neutralize any acidic byproducts. evitachem.comgoogle.com The pH of the reaction mixture is a critical parameter to control, with specific ranges often targeted to maximize yield and minimize impurities. chemicalbook.comgoogle.com
Purification: Post-synthesis, purification is essential to remove unreacted starting materials, byproducts, and solvents. Standard procedures include filtration and recrystallization to isolate the final product at the desired purity level. evitachem.com Techniques like washing the product with solvents such as carbon tetrachloride have also been reported to remove unreacted halides. researchgate.net
Below is a table summarizing key parameters for optimizing QAC synthesis.
| Parameter | Optimized Condition | Rationale |
| Temperature | 75°C - 95°C | Ensures complete conversion and sufficient reaction rate. evitachem.comgoogle.com |
| Solvent | Alcohols (Ethanol, Isopropanol) | Provides a suitable medium for the polar reactants. evitachem.comgoogle.com |
| Catalyst | Basic Catalysts (e.g., NaOH) | Facilitates the reaction and neutralizes acidic byproducts. evitachem.comgoogle.com |
| pH Control | Maintained within a specific range (e.g., 9.5-11) | Minimizes the formation of impurities. chemicalbook.comresearchgate.net |
| Purification | Filtration and Crystallization | Isolates the product and achieves high purity. evitachem.com |
Synthesis of Structurally Modified this compound Derivatives
The synthesis of structurally modified analogues of this compound allows for the fine-tuning of its chemical properties. These derivatives are typically created by varying the structure of the reactants in the quaternization process.
Strategies for Structural Modification:
Varying Alkyl Chain Length: By using different fatty amines or alkyl halides, a wide range of QACs with varying alkyl chain lengths (e.g., C8 to C18) can be produced. tsijournals.comsemanticscholar.org For instance, reacting N,N-dimethyldodecylamine with dodecyl bromide would yield dimethyldidodecylammonium bromide.
Introducing Different Functional Groups: Analogues can be synthesized by incorporating functional groups such as ester or amide linkages, or by using different quaternizing agents like benzyl (B1604629) chloride to introduce aryl groups. google.comsemanticscholar.org For example, cleavable carbonate surfactants have been synthesized by reacting fatty alcohols and N,N-dimethyl-2-aminoethanol, followed by quaternization with benzyl chloride. semanticscholar.org
Using Natural Precursors: Natural materials like coconut oil and tallow (B1178427) can be used as sources for fatty acids, which are then converted to amides and subsequently quaternized with various alkyl halides (e.g., 1-bromobutane, 1-chlorobutane) to produce QACs. tsijournals.comresearchgate.net
These synthetic modifications allow for the creation of a diverse library of QACs with tailored properties.
Rigorous Analytical Techniques for Structural and Purity Assessment
Confirming the molecular structure and assessing the purity of synthesized this compound requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including QACs. researchgate.net Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons in the molecule.
A singlet in the downfield region for the protons of the two N-methyl groups [(CH₃)₂-N⁺].
A multiplet for the methylene (B1212753) protons adjacent to the nitrogen atom (-N⁺-CH₂-).
A complex series of multiplets in the aliphatic region for the protons of the long methylene chains [-(CH₂)₁₂-].
A triplet in the upfield region for the terminal methyl protons of the two tetradecyl chains (-CH₃).
The integration of these signals provides quantitative information about the ratio of protons in different chemical environments, confirming the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton.
A signal for the N-methyl carbons [(CH₃)₂-N⁺].
A signal for the methylene carbons directly attached to the nitrogen (-N⁺-CH₂-).
A series of signals for the carbons within the long alkyl chains.
A signal for the terminal methyl carbons of the tetradecyl groups.
The chemical shifts in both ¹H and ¹³C NMR are influenced by the positively charged nitrogen atom, which causes adjacent nuclei to be deshielded and appear at a lower field. mdpi.com
A summary of expected NMR data is presented below.
| Group | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| Terminal -CH₃ | ~0.8-0.9 (triplet) | ~14 |
| Alkyl Chain -(CH₂)ₙ- | ~1.2-1.4 (multiplets) | ~22-32 |
| -N⁺-CH₂- | ~3.3-3.6 (multiplet) | ~64-65 |
| N⁺-(CH₃)₂ | ~3.2-3.4 (singlet) | ~51-54 |
Note: Exact chemical shifts can vary depending on the solvent and instrument used.
Mass Spectrometry (MS) in Characterization of this compound
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the identity of QACs. rsc.org Electrospray ionization (ESI) is the preferred method for these pre-charged cationic molecules, as it gently transfers the ions from solution to the gas phase for analysis. oup.com
In positive-ion ESI-MS, this compound does not need to be protonated ([M+H]⁺) as it already exists as a cation. The mass spectrometer directly detects the quaternary ammonium cation, [M]⁺. researchgate.netresearchgate.net For dimethylditetradecylammonium, the cation is [(CH₃)₂(C₁₄H₂₉)₂N]⁺.
The expected monoisotopic mass of the cation (C₃₀H₆₄N⁺) is approximately 438.50 Da. The full compound, including the chloride counter-ion, has a monoisotopic mass of approximately 473.47 Da. nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental composition. acs.org
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the parent molecular ion ([M]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern can provide unequivocal identification of the compound. oup.com
Chromatographic Methods for Isolation and Quantification
The isolation and quantification of this compound, a quaternary ammonium compound (QAC), necessitate specific chromatographic techniques due to its cationic nature and lack of a strong chromophore. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC) are the primary methods employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of QACs like this compound. sielc.comsielc.com These methods typically involve a C18 column and a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component with an acidic modifier like phosphoric acid or formic acid. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile modifiers like formic acid are preferred. sielc.com
A significant challenge in the HPLC analysis of QACs is their strong interaction with silica-based stationary phases, which can lead to poor peak shape and retention time variability. proquest.com To overcome this, ion-pairing agents can be added to the mobile phase to form neutral complexes with the cationic analyte, improving chromatographic performance. proquest.comtandfonline.com Alternatively, mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can provide effective separation. sielc.com
When coupled with mass spectrometry (HPLC-MS), the method offers high sensitivity and the ability to analyze trace components without the need for derivatization. google.com This is particularly advantageous as this compound lacks a chromophore, making UV detection challenging without derivatization. google.com HPLC-MS allows for the separation and analysis of the target compound from similar quaternary ammonium compounds. google.com
Interactive Data Table: HPLC Methods for Quaternary Ammonium Compounds
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Newcrom R1 | Agilent Zorbax XDB C18 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Methanol, 10 mM Ammonium Formate in Methanol/Water (1:9, pH 4) |
| Detection | MS-compatible (with Formic Acid) | LC-MS/MS |
| Application | Analysis of Didecyldimethylammonium chloride | Quantification of QACs in agricultural products |
| Reference | sielc.comsielc.com | ekb.eg |
Gas Chromatography (GC)
Direct analysis of nonvolatile quaternary ammonium salts like this compound by GC is not feasible. oup.com However, pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) has been successfully developed for the analysis of dialkyldimethylammonium halides. nih.govresearchgate.netjku.at This technique involves the thermal decomposition of the QAC in the GC injector port, converting it into volatile species that can be separated and detected. nih.govresearchgate.netjku.at
This method allows for the simultaneous determination of both the quaternary ammonium cation and the corresponding halide anion in a single run. nih.govresearchgate.net Py-GC/MS is a rapid and reliable method, with analysis times as short as seven minutes. nih.gov
Interactive Data Table: Py-GC/MS Conditions for Didecyldimethylammonium Chloride
| Parameter | Condition |
|---|---|
| Technique | Pyrolysis Gas Chromatography / Mass Spectrometry (Py-GC/MS) |
| Sample Preparation | Simple dilution with isopropanol |
| Analysis Time | ~7 minutes |
| Determined Components | Quaternary ammonium cation and halide anion |
Ion Chromatography (IC)
Ion chromatography is another viable technique for the analysis of solutions containing quaternary ammonium compounds. oup.comnih.gov IC is particularly useful for the determination of the halide anions associated with the QACs. oup.comnih.gov The separation is based on ion-exchange principles, and different halide ions can be effectively separated. oup.com For the analysis of the cationic species, cation-exchange columns are employed. thermofisher.cn The choice of the appropriate cation-exchange column is critical for achieving good peak asymmetry and efficiency. thermofisher.cn
Interactive Data Table: Ion Chromatography for Quaternary Ammonium Compounds
| Parameter | Condition |
|---|---|
| Technique | Ion Chromatography (IC) |
| Columns Evaluated | Dionex IonPac CS17, CS19-4µm, CS20, CS21-4µm |
| Eluent | Methane Sulfonic Acid (MSA) |
| Detection | Suppressed Conductivity |
| Application | Determination of halide ions and separation of quaternary amines |
| Reference | oup.comnih.govthermofisher.cn |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography can be used for the identification and confirmation of quaternary ammonium cations. tandfonline.com This method is based on the formation of ion pairs between the quaternary cations and a counter-ion, such as bromide or iodide. tandfonline.com The resulting neutral species are then chromatographed on silica (B1680970) gel plates using non-aqueous organic solvents like methanol or chloroform-methanol mixtures. tandfonline.com
Investigating Supramolecular Assembly and Self Organization of Dimethylditetradecylammonium Chloride Systems
Principles of Self-Assembly in Dimethylditetradecylammonium Chloride Solutions
The spontaneous organization of this compound in aqueous environments is a direct consequence of the hydrophobic effect. The two long tetradecyl chains avoid contact with water, compelling the molecules to aggregate in such a way that these hydrophobic tails are shielded from the aqueous phase, while the charged headgroups remain exposed. This fundamental principle gives rise to various supramolecular structures, with vesicular architectures being particularly prominent.
Formation and Stability of Vesicular Architectures
Dialkyl dimethyl ammonium (B1175870) type cationic surfactants, including this compound, are widely recognized for their ability to form vesicles. nih.gov These vesicles are self-enclosed, spherical structures composed of a lipid bilayer, which encapsulates a portion of the aqueous solvent. The formation of these vesicular structures is a cooperative process driven by the packing constraints of the amphiphilic molecules. The stability of these vesicles is influenced by several factors, including concentration, temperature, and the ionic strength of the solution.
Role of Non-Covalent Interactions in Directing this compound Assemblies
The self-assembly of this compound is orchestrated by a delicate balance of non-covalent interactions. These weak forces, including hydrophobic and electrostatic interactions, collectively determine the shape, size, and stability of the resulting supramolecular structures.
Phase Behavior and Thermotropic Mesophases in Self-Assembled Systems
Aqueous solutions of this compound can exhibit complex phase behavior as a function of concentration and temperature, including the formation of thermotropic liquid crystalline phases, or mesophases. These are states of matter that are intermediate between a crystalline solid and an isotropic liquid, possessing a degree of molecular order. For cationic lipids, transitions between a lamellar crystalline phase and a lamellar liquid-crystalline phase are often observed. nih.gov In the crystalline phase, the hydrocarbon chains are highly ordered and essentially immobile. nih.gov Upon heating, a transition to a more fluid, liquid-crystalline phase occurs, where the hydrocarbon chains are disordered and have greater mobility. nih.gov
The following table summarizes the general phase transitions observed for similar dialkyldimethylammonium halide systems, which provide a framework for understanding the potential behavior of this compound.
| Phase Transition | Description |
| Crystalline (Lc) | Highly ordered, solid-like phase with immobilized hydrocarbon chains. |
| Gel (Lβ) | A lamellar phase where the hydrocarbon chains are tilted and ordered. |
| Liquid Crystalline (Lα) | A fluid, lamellar phase with disordered hydrocarbon chains. |
| Isotropic (I) | A completely disordered liquid phase. |
This table presents a generalized phase behavior for dialkyldimethylammonium halides and is intended for illustrative purposes.
The specific transition temperatures and the types of mesophases formed are highly dependent on the length of the alkyl chains and the nature of the counter-ion.
Advanced Characterization of this compound Supramolecular Entities
The intricate supramolecular structures formed by this compound in aqueous solutions necessitate advanced characterization techniques to fully elucidate their size, shape, and thermal behavior. Methodologies such as Dynamic Light Scattering (DLS), electron microscopy (SEM/TEM), and Differential Scanning Calorimetry (DSC) provide critical insights into the self-assembled architectures of these systems.
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Dynamic Light Scattering is a non-invasive technique extensively used for determining the size distribution of submicron particles in solution. The method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. These fluctuations are then correlated to the hydrodynamic radius of the supramolecular entities.
For dialkyldimethylammonium chloride systems, DLS is instrumental in characterizing the size of aggregates such as micelles and vesicles. While specific DLS data for this compound is not extensively published, valuable insights can be drawn from homologous compounds. For instance, studies on didodecyldimethylammonium (B1216837) bromide (DDAB), a C12 analogue, have shown the formation of vesicles with a mean hydrodynamic diameter of approximately 260 nm and a monomodal size distribution. It is a common observation that for many surfactant systems, an increase in the length of the alkyl chain can lead to an increase in the aggregation number and the hydrodynamic radius of the micelles. Conversely, for vesicular systems, the size can be influenced by preparation methods such as extrusion.
The table below summarizes typical hydrodynamic diameters for analogous dialkylammonium salt supramolecular structures, providing an expected range for this compound assemblies.
| Compound Analogue | Supramolecular Structure | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| Didodecyldimethylammonium bromide (DDAB) | Vesicles | ~260 | ~0.20 |
| Dioctadecyldimethylammonium chloride (DODAC) | Extruded Vesicles | Variable (dependent on extrusion filter size) | <0.25 |
| Dodecyltrimethylammonium bromide (DTAB) | Micelles | ~2-4 | Low |
This table presents data from analogous compounds to infer the expected size range of this compound aggregates.
Microscopic Techniques (SEM, TEM) for Morphological Elucidation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide direct visualization of the morphology of supramolecular assemblies. Cryogenic-TEM (cryo-TEM) is particularly valuable as it allows for the observation of the aggregates in a vitrified, near-native state, thus avoiding artifacts that can be introduced during sample drying.
Studies on closely related dialkyldimethylammonium halides, such as dioctadecyldimethylammonium chloride (DODAC) and dioctadecyldimethylammonium bromide (DODAB), have been extensively investigated using cryo-TEM. nih.gov These studies reveal that these compounds predominantly form vesicles in aqueous dispersions. The morphology of these vesicles can vary depending on their size and the method of preparation. nih.gov Smaller vesicles tend to be spherical, while larger ones can appear oblong or faceted. nih.gov The polydispersity in both size and shape is a common feature of these vesicle preparations. nih.gov
It has been observed that the nature of the counterion can influence the size of the assembled vesicles, with bromide salts of dioctadecyldimethylammonium tending to form larger vesicles than their chloride counterparts. nih.gov This suggests that for this compound, the resulting vesicles may be smaller than those formed by its bromide analogue under similar conditions. The vesicle size is also significantly influenced by preparation techniques like extrusion, where passing the dispersion through a membrane of a specific pore size can control the upper limit of the vesicle diameter. nih.gov
| Microscopic Technique | Observed Morphologies in Analagous Systems | Key Findings |
| Cryo-TEM | Spherical, oblong, and faceted vesicles | Vesicle size and shape are polydisperse. Smaller vesicles are typically spherical, while larger ones can be oblong or faceted. nih.gov |
| SEM | Not commonly used for primary morphology of vesicles in solution; more for dried samples or surface interactions. | Can reveal surface features and interactions with other materials. |
Differential Scanning Calorimetry (DSC) in Phase Transition Analysis
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly sensitive to the energetic changes that occur during phase transitions, making it an invaluable tool for studying the thermal behavior of surfactant systems.
For dialkyldimethylammonium chlorides, DSC is used to determine key thermal transitions, most notably the gel-to-liquid crystalline phase transition temperature (Tm). This transition corresponds to the melting of the hydrocarbon chains from a more ordered, gel-like state to a more disordered, fluid-like state. The Tm is influenced by several factors, including the length of the alkyl chains, the nature of the counterion, and the curvature of the aggregate.
Research on homologous series of dialkyl dimethyl ammonium chlorides has shown a clear trend of increasing Tm with increasing alkyl chain length. For example, the Tm for didodecyl dimethyl ammonium chloride (C12) is around 22°C, while for dihexadecyl dimethyl ammonium chloride (C16) it is approximately 37°C. Based on this trend, the Tm for this compound (C14) can be expected to lie between these two values. Furthermore, studies on dioctadecyldimethylammonium chloride (DODAC) have shown that it exhibits a higher Tm than its bromide (DODAB) counterpart, indicating the influence of the counterion on the packing of the lipid bilayers. nih.gov The preparation method of vesicles, such as sonication or extrusion, can also affect the Tm, with extruded vesicles generally showing a lower and broader transition peak. nih.gov
The table below presents the gel-to-liquid crystalline phase transition temperatures for a series of dialkyl dimethyl ammonium chlorides, illustrating the effect of alkyl chain length.
| Compound | Alkyl Chain Length | Transition Temperature (Tm) |
|---|---|---|
| Didodecyl dimethyl ammonium chloride | C12 | ~22°C |
| This compound | C14 | Estimated between 22°C and 37°C |
| Dihexadecyl dimethyl ammonium chloride | C16 | ~37°C |
| Dioctadecyldimethylammonium chloride (DODAC) | C18 | Higher than DODAB |
Data for C12 and C16 compounds are from literature on Krafft temperatures determined by DSC, which are closely related to the Tm for these systems. The value for C14 is an educated estimation based on this trend.
Mechanistic Dissection of Dimethylditetradecylammonium Chloride Biological Interactions
Detailed Mechanisms of Antimicrobial Action
The primary mode of antimicrobial action for dimethylditetradecylammonium chloride, like other QACs, involves a sequence of events that compromise the structural and functional integrity of microbial cells. This process begins with the electrostatic interaction between the positively charged quaternary ammonium (B1175870) cation and the negatively charged components of the microbial cell surface.
Disruption of Cellular Membrane Integrity and Permeability
The initial interaction of this compound with the bacterial cell leads to the disruption of the cellular membrane. The cationic head of the molecule binds to the negatively charged sites on the cell wall and membrane. Subsequently, the long, hydrophobic ditetradecyl chains penetrate the lipid bilayer of the cell membrane. This insertion disrupts the organized structure of the membrane, leading to a loss of its integrity and an increase in permeability.
Research on the closely related compound didecyldimethylammonium chloride (DDAC) demonstrates that this disruption occurs at specific concentrations. For instance, in Escherichia coli, the leakage of intracellular macromolecules is observed at DDAC concentrations of around 3 - 4 mg/L. This disruption of the membrane is a critical step in the bactericidal action of these compounds.
Consequences of Intracellular Component Leakage
Following the disruption of the cell membrane, there is a subsequent leakage of essential intracellular components. This includes ions, metabolites, amino acids, and nucleic materials. The loss of these vital components disrupts the cell's metabolic processes and leads to cell death. Studies on fabrics treated with a derivative of this compound have shown that the agent is capable of disrupting the membrane and permitting the release of electrolytes and nucleic materials, ultimately causing cell death researchgate.net. The leakage of proteins and β-galactosidase from E. coli has been specifically documented when exposed to DDAC, indicating significant damage to the cell's containment systems nih.gov.
**Table 1: Effects of Didecyldimethylammonium Chloride (DDAC) on *E. coli***
| Concentration of DDAC | Observed Effect | Reference |
|---|---|---|
| 1.3 mg/L | Minimum Inhibitory Concentration (MIC) | nih.gov |
| 3 - 4 mg/L | Leakage of intracellular proteins and β-galactosidase | nih.gov |
| > 50 mg/L | Bleb formation on the cell surface | nih.govresearchgate.net |
Reactive Oxygen Species (ROS) Generation and Cellular Stress
While membrane disruption is a primary mechanism, some evidence suggests that quaternary ammonium compounds can also induce cellular stress through the generation of reactive oxygen species (ROS). ROS, such as superoxide anions and hydrogen peroxide, can damage cellular components, including DNA, proteins, and lipids, through oxidative stress. For example, the antibacterial monomer methacryloxylethyl cetyl ammonium chloride has been shown to induce a dose-dependent increase in intracellular ROS levels in fibroblasts researchgate.net. This overproduction of ROS contributes to mitochondrial dysfunction and can trigger apoptotic pathways, leading to cell death researchgate.net. Although direct studies on this compound's ROS generation are limited, the activity of similar QACs suggests this is a potential secondary mechanism of its antimicrobial action.
Structure-Activity Relationships in Quaternary Ammonium Compound Biological Efficacy
For dialkyl QACs like this compound, the length of the two alkyl chains is a critical determinant of their effectiveness. Generally, the highest biocidal activity for QACs is observed with alkyl chains of 10 to 12 carbon atoms. nih.gov However, the optimal chain length can vary depending on the target microorganism. For instance, QACs with 12-14 carbon chains often exhibit the highest activity against Gram-positive bacteria and yeasts, while those with 14-16 carbon chains are more effective against Gram-negative bacteria. nih.gov This suggests that the C14 chains of this compound are well-suited for potent antimicrobial action, particularly against Gram-negative bacteria.
The presence of two long alkyl chains, as in this compound, generally confers greater antimicrobial activity compared to single-chain QACs. This is attributed to a more profound disruption of the cell membrane.
Table 2: General Structure-Activity Relationships of Quaternary Ammonium Compounds
| Structural Feature | Influence on Antimicrobial Activity |
|---|---|
| Alkyl Chain Length | Optimal activity is typically found with C10-C16 chains. |
| Number of Alkyl Chains | Dialkyl compounds often show higher activity than monoalkyl compounds. |
| Head Group | The cationic quaternary ammonium group is essential for initial binding to the negatively charged cell surface. |
| Symmetry of Alkyl Chains | Symmetric dialkyl chains can enhance membrane disruption. |
Interactions with Biological Macromolecules and Cellular Components
Studies on the interaction of cationic surfactants with DNA reveal that these molecules can bind to the DNA double helix. This binding is initially driven by the electrostatic attraction between the cationic head of the surfactant and the negatively charged phosphate backbone of DNA. aps.org At higher concentrations, hydrophobic interactions between the alkyl tails of the surfactant molecules can lead to DNA compaction. aps.org
Similarly, these cationic compounds can interact with proteins. The binding of cationic surfactants to proteins like bovine serum albumin has been demonstrated. nih.gov Such interactions can lead to the denaturation of proteins, including essential enzymes, which disrupts cellular metabolism and contributes to cell death. mdpi.com The guanidinium ion, a denaturant, shows a preference for binding to thiol and hydroxyl groups on the side chains of amino acids, which can destabilize proteins. nih.gov While the ammonium ion tends to interact with the α-carboxyl group, the larger and more complex structure of this compound allows for a wider range of interactions with protein structures. nih.gov
Diverse Applications of Dimethylditetradecylammonium Chloride in Biomedical and Advanced Materials Science
Biomedical Applications as Antimicrobial Agents and Delivery Systems
The cationic nature and amphiphilic structure of dimethylditetradecylammonium chloride make it a candidate for biomedical applications that require interaction with negatively charged biological membranes, such as those of bacteria. This has led to its investigation as both an active antimicrobial agent and a component in advanced drug delivery systems.
Cationic liposomes are vesicular structures that have garnered significant attention as effective antibacterial materials and delivery vehicles. Their positive charge facilitates strong binding to the negatively charged surfaces of bacteria. Research into the composition of these liposomes has identified this compound (DTDAC) as a suitable cationic lipid for their fabrication. While other similar lipids with different hydrocarbon chain lengths, such as dimethyldihexadecylammonium chloride (DHDAC) and dimethyldioctadecylammonium chloride (DODAC), are also used, DTDAC is noted for its potential to form these crucial delivery structures. The incorporation of such cationic lipids is fundamental to the liposomes' ability to interact with and disrupt bacterial membranes, forming the basis of targeted antibacterial strategies.
The intrinsic antimicrobial properties of quaternary ammonium (B1175870) compounds are well-established, and derivatives of this compound have been shown to exhibit potent biocidal activity. In a study evaluating fabrics functionalized with a variant, dimethyltetradecyl (3-(trimethoxysilyl) propyl) ammonium chloride, significant antibacterial effects were observed against several pathogenic microorganisms.
The functionalized fabrics demonstrated clear activity against both Gram-positive and Gram-negative bacteria. The study aimed to determine the effectiveness of the compound against common pathogens, revealing its potential for use in medical and hygienic textiles to prevent cross-infection. The results showed that Staphylococcus aureus was the most susceptible bacterium among those tested.
| Pathogenic Microorganism | Type | Observed Activity |
|---|---|---|
| Staphylococcus aureus | Gram-positive | High susceptibility |
| Escherichia coli | Gram-negative | Susceptible |
| Klebsiella pneumoniae | Gram-negative | Susceptible |
Contributions to Advanced Materials Science and Nanotechnology
Beyond its direct biomedical uses, the chemical properties of this compound lend themselves to the development of advanced materials and nanotechnology applications, particularly in the creation of functional surfaces and composites.
Due to a lack of specific research findings on the role of this compound in nanoparticle synthesis and stabilization, this section could not be elaborated upon.
Specific data on the application of this compound as a surfactant and emulsifier in material formulations is not available in the reviewed literature.
A significant application of this compound in materials science is its integration into functional coatings for textiles, creating advanced antimicrobial fabrics. A compound featuring the dimethyltetradecyl ammonium chloride moiety, specifically dimethyltetradecyl (3-(trimethoxysilyl) propyl) ammonium chloride, has been used to impregnate fabrics, thereby creating a novel composite material with potent antibacterial properties.
This integration results in a functional coating that is chemically bonded to the fabric, designed to reduce or prevent infections by controlling microbial growth. Research has confirmed the efficacy of these treated fabrics, which are important for medical and hygienic applications to minimize cross-contamination from pathogens like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The study demonstrated that the antibacterial activity was durable, persisting even after multiple washing cycles, although the effectiveness decreased with an increasing number of washes.
| Number of Wash Cycles | Antibacterial Efficacy against S. aureus |
|---|---|
| 0 (Unwashed) | High |
| 5 | Reduced but still active |
| 10 | Further reduced |
| 20 | Decreased activity observed |
Catalytic and Phase Transfer Applications
This compound demonstrates significant utility as a phase transfer catalyst (PTC). This catalytic activity is paramount in reactions where reactants are present in immiscible phases, such as an aqueous and an organic layer. The compound's amphipathic nature, possessing both hydrophilic and lipophilic characteristics, allows it to transport reactants across the phase boundary, thereby accelerating the reaction rate. researchgate.netijirset.com
The general mechanism of phase transfer catalysis by quaternary ammonium salts involves the exchange of an anion from the aqueous phase with the chloride ion of the catalyst. This new ion pair, now soluble in the organic phase, can then react with the organic substrate. After the reaction, the catalyst, now paired with the leaving group, returns to the aqueous phase to repeat the cycle. This process obviates the need for expensive and often hazardous polar aprotic solvents that would otherwise be required to dissolve both reactants. researchgate.netijirset.com
Research Findings in Nucleophilic Substitution Reactions
While specific studies detailing the catalytic efficiency of this compound in a wide array of nucleophilic substitution reactions are not extensively documented in readily available literature, the principles of phase transfer catalysis strongly suggest its applicability in reactions such as Williamson ether synthesis and the formation of nitriles from alkyl halides. ijirset.comresearchgate.netmasterorganicchemistry.comsemanticscholar.orgfrancis-press.com The effectiveness of such catalysts is often influenced by the length of their alkyl chains; the two tetradecyl chains in this compound provide substantial lipophilicity, which is crucial for its function in the organic phase.
In the context of the Williamson ether synthesis, a phase transfer catalyst like this compound would facilitate the transfer of the alkoxide anion from the aqueous phase to the organic phase to react with an alkyl halide. Similarly, for nitrile synthesis, it would transport the cyanide anion.
| Reaction Type | Reactants | Catalyst's Role | Potential Advantages |
| Williamson Ether Synthesis | Alkyl halide (in organic phase), Alcohol/Phenol (converted to alkoxide in aqueous phase) | Transports alkoxide anion to the organic phase | Avoids the need for anhydrous conditions and polar aprotic solvents. |
| Nucleophilic Substitution (Nitrile Synthesis) | Alkyl halide (in organic phase), Sodium cyanide (in aqueous phase) | Transports cyanide anion to the organic phase | Increases reaction rate and yield by enabling contact between reactants. ijirset.com |
Applications in Polymerization
Role in Nanoparticle Synthesis
In the realm of materials science, this compound can serve a dual role in the synthesis of nanoparticles. It can act as a stabilizing agent, preventing the agglomeration of newly formed particles, and also as a phase transfer agent to transport precursor materials to the reaction site. researchgate.netmdpi.comnih.gov The long alkyl chains can form a protective layer around the nanoparticles, ensuring their stability and controlling their growth and morphology. Although specific data on nanoparticle size distribution using this exact compound is not prevalent in the reviewed literature, the principles of nanoparticle synthesis using quaternary ammonium salts are well-established.
| Application | Function of this compound | Key Parameters Influenced |
| Polymerization | Potential initiator or co-catalyst | Reaction rate, polymer molecular weight |
| Nanoparticle Synthesis | Stabilizing agent, phase transfer agent | Particle size, size distribution, stability |
Molecular Basis of Antimicrobial Resistance to Dimethylditetradecylammonium Chloride
Phenotypic Manifestations of Resistance
The development of resistance to dimethylditetradecylammonium chloride is accompanied by observable changes in the phenotype of the bacterial strains. These changes include alterations in their susceptibility to the biocide and in their physical structure.
Changes in Minimum Inhibitory Concentrations (MICs)
A key indicator of the development of resistance is an increase in the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com Studies on DDAC have demonstrated that step-wise exposure of bacteria to increasing sub-inhibitory concentrations of the biocide can lead to a significant increase in its MIC value. nih.gov For instance, after a 7-day adaptation period to DDAC, a threefold increase in the MIC was observed in 48% of Escherichia coli and Listeria monocytogenes strains, and in 3% of Salmonella strains. nih.gov
The following table illustrates the changes in MIC values for DDAC in various food-associated bacterial strains after an adaptation period.
| Bacterial Species | Initial MIC Range (mg/L) | MIC Increase Factor after Adaptation | Percentage of Strains with ≥3-fold MIC Increase |
| Escherichia coli | 1.5 - 4 | Up to 3-fold | 50% |
| Listeria monocytogenes | 0.5 - 1.5 | Up to 3-fold | 48% |
| Salmonella spp. | 4 - 8 | Up to 3-fold | 3% |
Data compiled from studies on didecyldimethylammonium chloride (DDAC). nih.govnih.gov
As previously mentioned, the adaptation to DDAC can also lead to a significant increase in the MICs of various antibiotics. nih.gov
Morphological Changes in Resistant Strains
Exposure to QACs like DDAC can induce distinct morphological changes in bacterial cells, which can be observed using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). academicjournals.orgacademicjournals.orgnih.govresearchgate.net Treatment of Staphylococcus aureus with DDAC has been shown to cause the formation of protrusions or "bleb" formations on the cell walls. academicjournals.orgacademicjournals.orgresearchgate.net These alterations are indicative of damage to the cell membrane and can lead to the leakage of intracellular contents. academicjournals.orgacademicjournals.org
Similarly, in Escherichia coli, bleb formation has been observed at high concentrations of DDAC (higher than 50 mg/L). nih.gov These morphological changes are believed to be a consequence of the disruptive action of the QAC on the cell membrane, which ultimately leads to cell death. nih.gov The formation of nodules on the cell surface and the apparent leakage of cellular material are also characteristic features of QAC-treated bacteria. researchgate.net
Strategies for Mitigating and Overcoming Resistance
The emergence of microbial resistance to this compound, a quaternary ammonium (B1175870) compound (QAC), necessitates the development of effective strategies to preserve its antimicrobial efficacy. Research has focused on several key approaches to mitigate and overcome this resistance, primarily centered on combination therapies, the use of adjuvants to counteract resistance mechanisms, and optimized formulation strategies.
Combination Therapies
One of the most promising strategies to combat resistance is the use of this compound in combination with other antimicrobial agents. This approach can result in synergistic or additive effects, where the combined antimicrobial activity is greater than the sum of the individual components. Such combinations can broaden the spectrum of activity, reduce the concentrations of each agent required for efficacy, and decrease the likelihood of resistance development.
Synergy with Essential Oil Constituents:
Recent studies have demonstrated significant synergistic bactericidal effects when QACs like this compound are combined with essential oil constituents (EOCs), such as carvacrol (B1668589) and eugenol (B1671780). These combinations have been shown to be highly effective, leading to substantial reductions in the bacterial population in a shorter time frame than the individual agents. For instance, combinations of didecyldimethylammonium chloride (a closely related QAC) with carvacrol or eugenol resulted in a 5-log10 reduction of Bacillus cereus and Escherichia coli populations within 2 to 4 hours. mdpi.com This synergy is thought to arise from the different mechanisms of action of the compounds; while QACs primarily target the cell membrane, EOCs can have multiple cellular targets, making it more difficult for bacteria to develop resistance to the combination.
Combination with Other Biocides:
Formulating this compound with other classes of biocides is another effective strategy. For example, commercial disinfectant formulations often combine QACs with aldehydes like glutaraldehyde (B144438). This approach leverages the different antimicrobial mechanisms of each component to enhance efficacy and combat a wider range of microorganisms, including those that may be resistant to QACs alone. The combination of a QAC with glutaraldehyde has been shown to be effective in various applications. nih.gov Similarly, synergistic interactions have been observed between QACs and other compounds like bronopol (B193717) and the metabolic inhibitor nitrite, which can significantly inhibit microbial activity, such as sulfide (B99878) production by sulfate-reducing bacteria. nih.gov
The table below illustrates the synergistic effects observed in studies with closely related QACs, which are indicative of the potential for this compound.
| Combination Agent | Target Organism(s) | Observed Effect | Reference(s) |
| Carvacrol | Bacillus cereus, Escherichia coli | Synergistic bactericidal effect; >5-log10 reduction in 2-4 hours | mdpi.com |
| Eugenol | Bacillus cereus, Escherichia coli | Synergistic bactericidal effect; >5-log10 reduction in 2-4 hours | mdpi.com |
| Glutaraldehyde | Various bacteria | Enhanced antimicrobial efficacy in commercial formulations | nih.gov |
| Nitrite | Sulfate-Reducing Bacteria (SRB) | Strong synergy in inhibiting sulfide production | nih.gov |
| Bronopol | Sulfate-Reducing Bacteria (SRB) | Synergistic inhibition of sulfide production | nih.gov |
Use of Efflux Pump Inhibitors (EPIs)
A primary mechanism of bacterial resistance to this compound is the active removal of the compound from the cell by efflux pumps. nih.gov Therefore, a targeted strategy to overcome this resistance is the co-administration of an efflux pump inhibitor (EPI). EPIs are compounds that can block the action of these pumps, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its efficacy.
While research into EPIs specifically for this compound is ongoing, studies on other QACs and multidrug-resistant bacteria have shown the potential of this approach. For example, the well-known EPI, carbonyl cyanide m-chlorophenylhydrazone (CCCP), has been shown to significantly reduce the minimum inhibitory concentration (MIC) of various antibiotics in multidrug-resistant Acinetobacter baumannii by inhibiting efflux pump activity. jcdr.net Similarly, other natural and synthetic compounds are being investigated for their ability to inhibit efflux pumps that confer resistance to QACs. jabonline.innih.gov The development of effective and non-toxic EPIs represents a significant opportunity to extend the lifespan of QAC-based disinfectants.
Optimized Formulation Strategies
The formulation of a disinfectant product plays a crucial role in its antimicrobial potency and its ability to mitigate the development of resistance. Studies have shown that formulated microbicides, which include various excipients such as sequestrants and surfactants, exhibit greater antibacterial potency compared to the unformulated active ingredient in a simple aqueous solution. nih.govnih.gov
These enhanced formulations can more effectively suppress bacteria that have developed reduced susceptibility. By ensuring a more potent and stable product, optimized formulations help to prevent the exposure of bacteria to sub-lethal concentrations of the active agent, which is a key driver for the selection of resistant strains. nih.govnih.gov Research has demonstrated that formulated QACs are more effective at preventing the enrichment of non-susceptible bacteria in complex environments like multi-species biofilms. nih.govresearchgate.net
The following table summarizes research findings on the impact of formulation on the efficacy of QACs.
| Formulation Strategy | Key Findings | Impact on Resistance Mitigation | Reference(s) |
| Inclusion of Excipients (e.g., sequestrants, surfactants) | Formulated microbicides show greater antibacterial potency than unformulated actives. | Reduces the frequency and extent of susceptibility decreases after repeated exposure. | nih.gov |
| Use in Multi-Species Biofilms | Formulated QACs more effectively suppress bacteria with reduced susceptibility within biofilms. | Mitigates the enrichment of resistant bacterial populations in complex microbial communities. | nih.govresearchgate.net |
By implementing these multifaceted strategies—combining this compound with other antimicrobials, utilizing EPIs to counteract specific resistance mechanisms, and optimizing product formulations—it is possible to enhance its efficacy and mitigate the growing challenge of antimicrobial resistance.
Computational and Theoretical Studies on Dimethylditetradecylammonium Chloride
Computational Modeling of Molecular Interactions and Assembly
Computational modeling, particularly through molecular dynamics (MD) simulations, is a powerful technique used to observe the spontaneous organization of surfactant molecules like dimethylditetradecylammonium chloride in solution. These simulations can predict how individual molecules interact with each other and with solvent molecules (typically water) to form larger, ordered structures. The molecular structure of surfactants, with their hydrophilic heads and hydrophobic tails, is a primary determinant of their self-assembly behavior. nih.gov
For double-tail cationic surfactants similar to this compound, such as didodecyldimethylammonium (B1216837) bromide (DDAB), simulations have revealed the formation of complex, hierarchical structures. nih.gov Depending on the concentration, these molecules can self-assemble into various aggregates, from spherical and rod-like micelles to more ordered liquid crystalline phases like lamellar (bilayer) or hexagonal columnar structures. nih.govrsc.org Coarse-grained MD simulations, which simplify molecular representations to study larger systems over longer timescales, have been effectively used to observe transitions between these phases. rsc.orgnih.gov For instance, studies on cetyltrimethylammonium chloride (CTAC) have demonstrated the transition from a micellar phase to a hexagonal columnar phase as concentration increases, a finding that aligns with experimental data. rsc.org These models elucidate how factors like electrostatic interactions between the cationic headgroups and hydrophobic forces among the long alkyl chains govern the final assembled architecture. nih.gov
Table 1: Illustrative Data from Molecular Dynamics Simulations of Surfactant Self-Assembly This table presents typical parameters and findings derived from MD simulations of long-chain QACs, analogous to this compound.
| Simulation Parameter | Typical Value / Observation | Significance |
|---|---|---|
| Concentration Range | 1-80 wt% in water | Determines the type of self-assembled structure (micelles, lamellae, etc.). nih.gov |
| Simulation Time | 100s of nanoseconds to microseconds | Allows for the observation of spontaneous assembly and phase transitions. nih.gov |
| Force Field | GROMOS, MARTINI (Coarse-Grained) | Defines the potential energy and forces between atoms, ensuring physical realism. |
| Predicted Structures | Micelles, Bilayers (Lamellae), Hexagonal Phases | Reveals the thermodynamically favorable aggregates for the surfactant. rsc.org |
| Key Interacting Factors | Electrostatic repulsion (headgroups), Hydrophobic attraction (tails), Counterion binding | Explains the driving forces behind the formation of specific structures. nih.gov |
A critical application of MD simulations for QACs is to study their interaction with biological membranes, which is central to their function as antimicrobials and their potential toxicity. nih.govrsc.org The mechanism of action for many QACs involves the disruption of the cell membrane. evitachem.comwikipedia.org MD simulations can model the integration of these surfactant molecules into a lipid bilayer, such as a dipalmitoylphosphatidylcholine (DPPC) membrane, providing a step-by-step view of the process. nih.gov
Simulations show that cationic surfactants are drawn to the negatively charged or polar head groups of the phospholipids (B1166683) in the membrane. nih.govrsc.org Depending on the length of their alkyl chains, their behavior can differ. Surfactants with shorter tails may insert themselves as monomers into the hydrophobic core of the bilayer, while those with longer tails, like this compound, may aggregate at the membrane-water interface before integration. rsc.org The insertion of these molecules can significantly alter the structural and dynamic properties of the membrane, leading to increased disorder, deformation, and even the formation of pores, which ultimately compromises the membrane's integrity. nih.govrsc.org Studies on the similar compound dioctadecyldimethylammonium bromide (DODAB) have highlighted how the physical state of the membrane (e.g., gel vs. fluid phase) strongly influences the dynamics and interactions of the integrated lipid molecules. researchgate.net
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its structure and reactivity. mdpi.comrsc.org For a compound like this compound, these calculations can determine the distribution of electric charge across the molecule, identify the most electron-rich and electron-poor sites, and calculate the energies of its frontier molecular orbitals (HOMO and LUMO).
These parameters are crucial for understanding reactivity. For instance, the positive charge in a QAC is not localized solely on the nitrogen atom but is distributed among the adjacent atoms. Quantum calculations can precisely map this charge distribution, revealing which parts of the molecule are most likely to engage in electrostatic interactions. semanticscholar.org The locations of negative electrostatic potential can indicate sites prone to electrophilic attack. mdpi.com Furthermore, the energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com While specific DFT studies on this compound are scarce, the methodology is widely applied to predict the reactive behavior of organic molecules, including their interaction with metal ions or their potential as ligands. semanticscholar.org
Table 2: Typical Parameters Obtained from Quantum Chemical Calculations for a QAC Molecule This table illustrates the type of data generated from methods like DFT to describe the electronic properties and reactivity of a molecule like this compound.
| Calculated Property | Methodology | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G**) | Predicts bond lengths, bond angles, and the most stable 3D conformation. mdpi.com |
| Mulliken Atomic Charges | HF, DFT | Quantifies the partial charge on each atom, identifying centers of positive and negative charge. semanticscholar.org |
| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to visualize sites susceptible to electrostatic interactions. mdpi.com |
| Frontier Orbital Energies (HOMO/LUMO) | DFT | Helps predict chemical reactivity; a small energy gap suggests higher reactivity. mdpi.com |
| Thermodynamic Functions | HF, DFT | Calculates properties like enthalpy, entropy, and Gibbs free energy for reactions. semanticscholar.org |
Structure-Property Prediction using Computational Chemistry
Computational chemistry enables the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. imedpub.com For QACs, QSAR models have been successfully developed to predict their antimicrobial efficacy, often measured as the minimum inhibitory concentration (MIC). imedpub.com
To build such a model, various molecular descriptors are calculated for a set of QACs with known properties. These descriptors can be electronic (e.g., atomic charges from quantum calculations), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to create an equation that links these descriptors to the property of interest. A successful QSAR model can then be used to predict the properties of new, untested compounds based solely on their chemical structure. imedpub.com This approach is highly valuable for designing new disinfectants that are more effective, less toxic, or more environmentally friendly, reducing the need for extensive experimental synthesis and testing. imedpub.com
Integration of Computational Methods with Experimental Data in Research
The most powerful approach to understanding complex molecular systems involves the integration of computational methods with experimental data. rsc.org Computational simulations can provide an atomic-level interpretation of macroscopic experimental observations, while experimental results serve to validate and refine the computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
